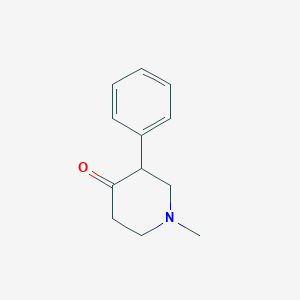
1-Metil-3-fenilpiperidin-4-ona
Descripción general
Descripción
1-Methyl-3-phenylpiperidin-4-one is a chemical compound with the molecular formula C12H15NO It is a piperidine derivative, characterized by a piperidine ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position
Aplicaciones Científicas De Investigación
1-Methyl-3-phenylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include 1-methyl-3-phenylpiperidin-4-one, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action generally refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
It is known that piperidine derivatives can induce autophagic cell death by inactivating akt, a component of the upstream pathway, to control the levels of downstream autophagy-related targets by inhibiting mtor phosphorylation in the phosphatidylinositol 3-kinase (pi3 k)/akt/mtor signaling pathway .
Result of Action
It is known that piperidine derivatives can induce autophagic cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanal with methylamine and formaldehyde under acidic conditions to form the piperidine ring. Another method includes the cyclization of N-methyl-3-phenylpropionamide using a suitable dehydrating agent.
Industrial Production Methods: Industrial production of 1-Methyl-3-phenylpiperidin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Piperidine: A basic structure similar to 1-Methyl-3-phenylpiperidin-4-one but without the methyl and phenyl substitutions.
3-Phenylpiperidine: Similar to 1-Methyl-3-phenylpiperidin-4-one but lacks the methyl group at the 1-position.
N-Methylpiperidine: Contains a methyl group at the nitrogen atom but lacks the phenyl group.
Uniqueness: 1-Methyl-3-phenylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-methyl-3-phenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPVSIWZXUUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509885 | |
| Record name | 1-Methyl-3-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3881-28-5 | |
| Record name | 1-Methyl-3-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
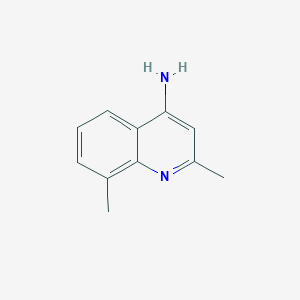
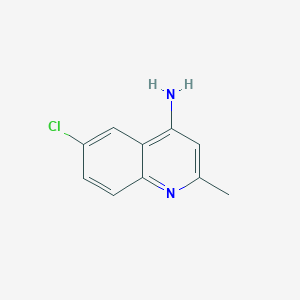
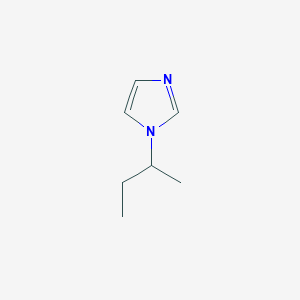
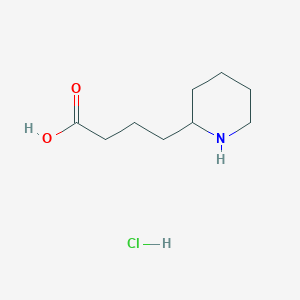
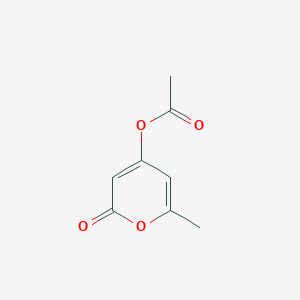
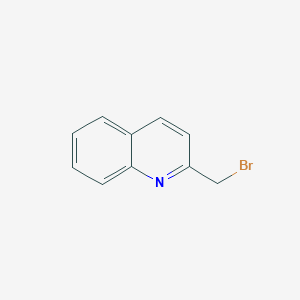
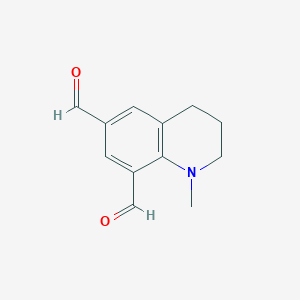
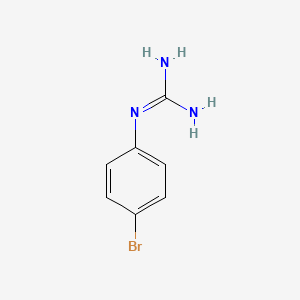

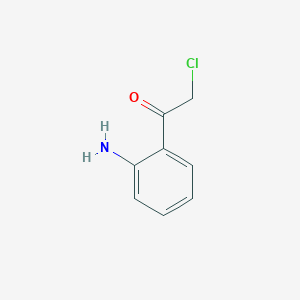
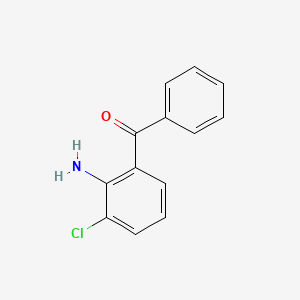
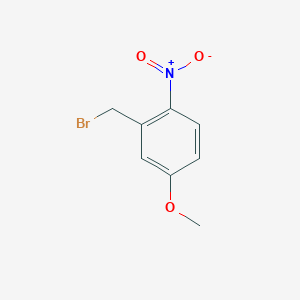
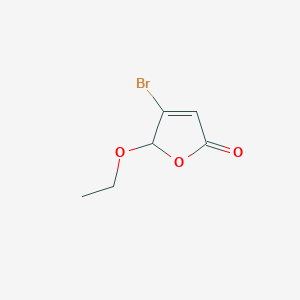
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)
